molecular formula C10H8O7S2 B1583178 1-Naphthol-3,6-disulfonic acid CAS No. 578-85-8

1-Naphthol-3,6-disulfonic acid

Cat. No.: B1583178
CAS No.: 578-85-8
M. Wt: 304.3 g/mol
InChI Key: TZBROGJRQUABOK-UHFFFAOYSA-N
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Description

1-Naphthol-3,6-disulfonic acid is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, featuring hydroxyl and sulfonic acid groups. This compound is primarily used in the manufacture of acid dyes and has significant applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthol-3,6-disulfonic acid can be synthesized through the sulfonation of naphthalene-1,3,6-trisulfonic acid. The process involves heating naphthalene-1,3,6-trisulfonic acid with 50% sodium hydroxide at 180°C for 15 hours in an autoclave. After dilution with water, the product is salted out as the monosodium salt and purified by washing with brine .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Naphthol-3,6-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthol-3,6-disulfonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of acid dyes.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 1-Naphthol-3,6-disulfonic acid involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups enable it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity. These interactions are crucial for its role in dye synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthol-3,6-disulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific acid dyes and other chemical applications .

Properties

IUPAC Name

4-hydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10/h1-5,11H,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBROGJRQUABOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060370
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-
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Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

578-85-8, 27177-25-9
Record name 1-Naphthol-3,6-disulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-
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Record name 1-Naphthol-3,6-disulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-
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Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-
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Record name 4-hydroxynaphthalene-2,7-disulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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